Ethyl 4-[(3-phenylpropyl)amino]benzoate
Description
Ethyl 4-[(3-phenylpropyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxyl position and a 3-phenylpropylamino substituent at the para position of the aromatic ring. Its structure combines aromaticity with a flexible aliphatic chain, enabling interactions with biological targets or catalytic systems.
Properties
CAS No. |
61439-69-8 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
ethyl 4-(3-phenylpropylamino)benzoate |
InChI |
InChI=1S/C18H21NO2/c1-2-21-18(20)16-10-12-17(13-11-16)19-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13,19H,2,6,9,14H2,1H3 |
InChI Key |
ABLLSBNLIHHKNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
Ethyl 4-aminobenzoate (): Simplest analogue, lacking the 3-phenylpropylamino group. Synthesized via diazotization and coupling reactions. NMR and FT-IR data confirm aromatic protons and ester functionalities.
Methyl 4-((3-phenylpropyl)(trifluoromethyl)amino)benzoate (): Trifluoromethyl group enhances electron-withdrawing properties. Synthesized in 89% yield via modified procedure D. ¹H NMR shows deshielded aromatic protons (δ 7.99 ppm) due to electron-deficient environment .
Ethyl 4-(3-phenylpropyl)benzoate (): Lacks the amino linker; direct propyl chain attachment. Colorless oil with 82% yield; distinct ¹³C NMR signals at δ 166.80 (ester carbonyl) and δ 35.54 (propyl chain) .
Pyridazine/Isoxazole-Substituted Analogues (): Examples: I-6230 (pyridazin-3-yl), I-6273 (methylisoxazol-5-yl).
Tetrafluoropropyl-Pyrazole Derivative (): Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate. High lipophilicity (Rf = 0.30 in hexane/ethyl acetate) due to fluorinated and carbamoyl groups .
Spectroscopic and Physicochemical Properties
- NMR Trends: Aromatic protons in this compound (δ ~7.98 ppm) align with methyl 4-(trifluoromethyl) derivatives (δ 7.99 ppm), indicating minimal electronic perturbation from the amino group . Trifluoromethyl substitution causes downfield shifts due to electron withdrawal, while pyridazine/isoxazole groups introduce splitting from heteroaromatic coupling .
Mass Spectrometry :
Solubility and Stability :
- Fluorinated and heterocyclic derivatives exhibit increased lipophilicity (e.g., Rf = 0.38 for trifluoromethyl analogue) compared to the parent compound .
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